3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride
Description
3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride is a seven-membered azepane ring derivative substituted with a tert-butoxy group at the 3-position, forming a hydrochloride salt.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-5-7-11-8-9;/h9,11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKRCXNCXRQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride typically involves the reaction of azepane with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the azepane ring.
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- Piperidine derivatives generally exhibit higher metabolic stability but lower solubility compared to azepane analogs .
- Azetidine Derivatives () :
3-((2-Chlorobenzyl)oxy)azetidine hydrochloride (similarity score: 0.88) features a four-membered ring, which imposes significant steric strain. This may enhance reactivity but limit bioavailability due to rapid degradation .
Substituent Effects
- Chlorobenzyl vs. tert-Butoxy Groups: Compounds like 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (similarity: 0.84) and 3-((2-Chlorobenzyl)oxy)azetidine hydrochloride (similarity: 0.88) incorporate electron-withdrawing chlorine atoms, which may improve binding to aromatic receptor pockets.
- Methoxy vs. Thiazepane Systems () :
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride replaces oxygen with sulfur in the heterocycle, enhancing polarizability and hydrogen-bonding capacity. This modification could alter pharmacokinetic profiles, such as longer half-lives due to reduced hepatic clearance .
Salt Form and Bioavailability
- Lercanidipine Hydrochloride () :
Though structurally distinct (dihydropyridine core), its hydrochloride salt form improves solubility and oral bioavailability. This parallels the target compound’s design, where protonation of the azepane nitrogen enhances dissolution in acidic environments (e.g., gastric fluid) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Ring Size : Azepane’s seven-membered ring offers intermediate flexibility between rigid piperidine and strained azetidine, balancing target engagement and metabolic stability .
- Substituent Design : The tert-butoxy group’s steric bulk may mitigate off-target interactions compared to chlorobenzyl analogs, though at the cost of reduced solubility .
- Salt Form : Hydrochloride salts universally enhance solubility, as seen in lercanidipine and azepane derivatives, supporting oral administration routes .
Biological Activity
3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes an azepane ring and a branched alkyl ether group. These structural features contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms, including:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing central nervous system functions.
- Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infectious diseases.
Biological Activity Data
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Study 2: CNS Modulation
In another study focused on central nervous system effects, the compound was administered in animal models to assess its impact on anxiety and depression-like behaviors. Results showed a notable reduction in anxiety levels, indicating potential therapeutic applications in mood disorders.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Pharmacological Profiles : The compound demonstrates varied pharmacological profiles, with effects on both the central nervous system and peripheral systems.
- Safety and Toxicology : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses.
- Future Directions : Ongoing research aims to elucidate the detailed mechanisms behind its biological activities and explore its potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
